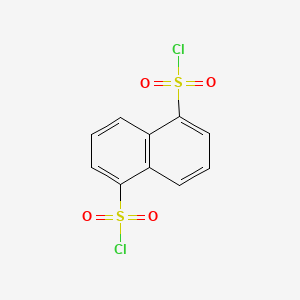

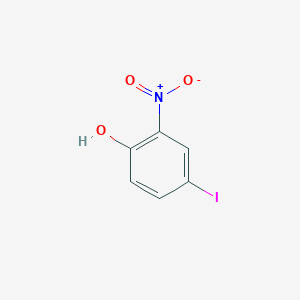

![molecular formula C10H10N2O2 B1595821 Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate CAS No. 49672-05-1](/img/structure/B1595821.png)

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Übersicht

Beschreibung

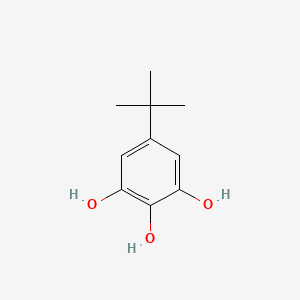

“Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, one method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “this compound” specifically would depend on its exact molecular structure.Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been explored for its utility in catalysis, particularly in transesterification and acylation reactions. For instance, N-heterocyclic carbenes (NHC), derived from imidazole-based compounds similar to this compound, have been identified as efficient catalysts in transesterification processes involving esters and alcohols. These catalysts enable the acylation of alcohols with vinyl acetate at room temperature, showcasing the compound's relevance in facilitating such chemical transformations with low catalyst loadings and convenient reaction times (Grasa, Kissling, & Nolan, 2002).

Corrosion Inhibition

Research on benzimidazole derivatives, including structures analogous to this compound, has highlighted their potential as corrosion inhibitors for metals in acidic environments. A study focused on the inhibitory action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. These derivatives demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors, indicating their potential application in protecting steel structures against corrosion (Yadav et al., 2016).

Electrocatalysis and Sensor Applications

The electrosynthesis of imidazole derivatives, closely related to this compound, has been reported for their application as bifunctional electrocatalysts. These catalysts facilitate the oxidation of biomolecules like ascorbic acid and adrenaline, showcasing the compound's utility in the development of sensors and analytical tools for pharmaceutical and biological sample analysis (Nasirizadeh et al., 2013).

Material Science

This compound and its derivatives exhibit interesting properties in material science. For example, research on benzimidazole-based compounds has uncovered their ferroelectric and antiferroelectric properties at temperatures above room temperature. This finding opens new avenues for the use of these compounds in developing lead- and rare-metal-free ferroelectric devices, highlighting their significance in electronics and material science (Horiuchi et al., 2012).

Biomedical Applications

In the biomedical field, benzimidazole derivatives have been explored for their anticancer activities. Synthesis and characterization of these compounds have led to the identification of potential anticancer agents, suggesting the role of this compound and its derivatives in drug discovery and therapeutic applications. Studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, indicating their potential as leads in anticancer drug development (Paul et al., 2015).

Wirkmechanismus

Target of Action

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on their specific structure and target. For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . .

Result of Action

The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some imidazole derivatives have been shown to inhibit the proliferation of certain cancer cell lines . .

Zukünftige Richtungen

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Future research could focus on developing new synthesis methods and exploring the potential applications of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” in various fields.

Eigenschaften

IUPAC Name |

methyl 2-(1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSXYDSFRSLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357571 | |

| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49672-05-1 | |

| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

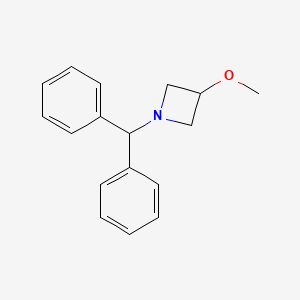

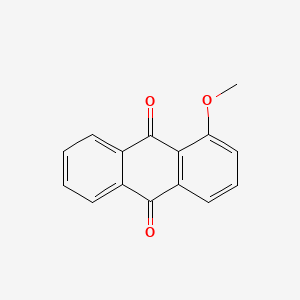

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

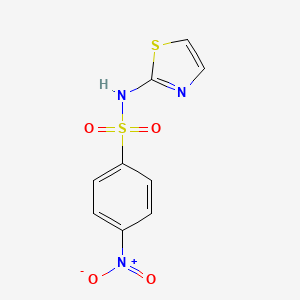

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)